molecular formula C21H26O4 B6339649 2-(5-tert-Butyl-2-methyl-benzyloxymethyl)-6-methoxy-benzoic acid CAS No. 1171923-64-0

2-(5-tert-Butyl-2-methyl-benzyloxymethyl)-6-methoxy-benzoic acid

Cat. No.: B6339649
CAS No.: 1171923-64-0
M. Wt: 342.4 g/mol
InChI Key: BPNZJQSHOKSHEU-UHFFFAOYSA-N
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Description

2-(5-tert-Butyl-2-methyl-benzyloxymethyl)-6-methoxy-benzoic acid is a useful research compound. Its molecular formula is C21H26O4 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.18310931 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(5-tert-butyl-2-methylphenyl)methoxymethyl]-6-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O4/c1-14-9-10-17(21(2,3)4)11-16(14)13-25-12-15-7-6-8-18(24-5)19(15)20(22)23/h6-11H,12-13H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNZJQSHOKSHEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C)C)COCC2=C(C(=CC=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(5-tert-Butyl-2-methyl-benzyloxymethyl)-6-methoxy-benzoic acid, a compound with the CAS number 1171923-64-0, has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, including its anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H28O4
  • Molecular Weight : 356.455 g/mol
  • CAS Number : 1171923-64-0
  • Purity : >95%

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through various in vitro studies focusing on its anticancer properties. It has shown promise in inhibiting the proliferation of several cancer cell lines.

Antiproliferative Activity

In a study assessing the antiproliferative effects against various cancer cell lines, including HepG2 (hepatocellular carcinoma), MCF-7 (mammary gland cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer), the compound demonstrated significant cytotoxicity. The results indicated varying degrees of potency across different cell lines.

Cell LineIC50 (µM)
HepG26.83
MCF-73.64
MDA-MB-2312.14
HeLa5.18

These values suggest that the compound is particularly effective against MDA-MB-231 cells, indicating a potential application in breast cancer treatment .

The mechanism by which this compound exerts its effects appears to involve multiple pathways:

  • Kinase Inhibition : The compound has been shown to inhibit key protein kinases involved in cancer progression:
    • EGFR : IC50 = 0.279 µM
    • HER2 : IC50 = 0.224 µM
    • CDK2 : IC50 = 0.886 µM
    • VEGFR2 : IC50 = 0.565 µM

These findings indicate that the compound may target multiple pathways critical for tumor growth and survival, potentially overcoming resistance to conventional therapies .

  • Induction of Apoptosis : The compound induces caspase-dependent apoptosis, leading to programmed cell death in cancer cells. This is crucial for its effectiveness as an anticancer agent .
  • Cell Cycle Arrest : It has been observed that this compound can cause cell cycle arrest at the G2/M phase, further contributing to its antiproliferative effects .

Case Studies

Several studies have documented the efficacy of related compounds in clinical settings, providing a context for the potential application of this compound:

  • Study on Related Compounds : A study evaluating similar benzoic acid derivatives highlighted their ability to inhibit tumor growth in vivo, suggesting that structural modifications can enhance biological activity .
  • Comparative Analysis with Reference Drugs : In comparative analyses with established anticancer drugs like doxorubicin and sunitinib, the compound showed comparable or superior efficacy against certain cancer types, emphasizing its potential as a novel therapeutic agent .

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